

# ATTO 594 Fluorescent Dye: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

ATTO 594 is a high-performance fluorescent dye belonging to the rhodamine class of dyes. Renowned for its exceptional photostability and brightness, ATTO 594 has become an invaluable tool in a wide range of fluorescence-based biological applications. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its use, and examples of its application in studying cellular signaling pathways.

### **Core Photophysical and Chemical Properties**

**ATTO 594** is characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility.[1][2] These properties make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2] Upon conjugation to a biomolecule, **ATTO 594** carries a net electrical charge of -1.[1][2]

### **Quantitative Data Summary**

The key photophysical and chemical properties of **ATTO 594** are summarized in the tables below for easy reference and comparison.



Property	Value	Reference
Excitation Maximum (λex)	601 nm	[2]
Emission Maximum (λem)	627 nm	[2]
Molar Extinction Coefficient (εmax)	120,000 cm <sup>-1</sup> M <sup>-1</sup>	[2]
Fluorescence Quantum Yield (Φf)	0.85	[2]
Fluorescence Lifetime (τfl)	3.9 ns	[2]
Molecular Weight (Carboxy)	~1137 g/mol	[3]
Recommended Laser Line	594 nm	
Common Filter Set	Texas Red®	

### **Key Applications in Research**

The exceptional characteristics of **ATTO 594** lend it to a variety of advanced scientific applications:

- Super-Resolution Microscopy: Its high photostability and brightness make it an excellent choice for techniques like STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and dSTORM (direct Stochastic Optical Reconstruction Microscopy).[1][2]
- Single-Molecule Detection: The high quantum yield and low triplet state formation of ATTO
  594 are advantageous for tracking the dynamics of individual molecules.[3]
- Flow Cytometry (FACS): The dye's strong emission allows for clear discrimination of labeled cell populations.[1]
- Fluorescence In-Situ Hybridization (FISH): **ATTO 594**-labeled probes are used for the sensitive detection and localization of specific nucleic acid sequences within cells and tissues.[1][4][5][6]



 Förster Resonance Energy Transfer (FRET): ATTO 594 can serve as a donor or acceptor in FRET-based assays to study molecular interactions.

### **Experimental Protocols**

Detailed methodologies for common labeling and staining procedures involving **ATTO 594** are provided below.

### **Protein Labeling with ATTO 594 NHS-Ester**

This protocol describes the conjugation of **ATTO 594** N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein.

#### Materials:

- ATTO 594 NHS-ester
- Protein of interest in an amine-free buffer (e.g., PBS)
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25) for purification

#### Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the solution is free of amine-containing substances like Tris or glycine.
- Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 594 NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 15-fold molar excess of dye to protein.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.



#### · Purification:

- Separate the labeled protein from unreacted dye using a gel filtration column preequilibrated with PBS.
- The first colored band to elute is the ATTO 594-labeled protein.
- Determine Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 601 nm (for ATTO 594).
  - Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and ATTO 594.

### F-Actin Staining with ATTO 594 Phalloidin

This protocol outlines the use of **ATTO 594**-conjugated phalloidin to visualize filamentous actin (F-actin) in fixed cells.

#### Materials:

- ATTO 594 Phalloidin
- Methanol or DMSO for stock solution
- Formaldehyde or paraformaldehyde for cell fixation
- Triton X-100 or other permeabilization agent
- PBS (Phosphate-Buffered Saline)
- BSA (Bovine Serum Albumin) for blocking

#### Procedure:

- · Cell Fixation and Permeabilization:
  - Fix cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.



- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- Wash the cells three times with PBS.
- Blocking:
  - Incubate the cells with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.
- Staining:
  - Prepare the staining solution by diluting the ATTO 594 Phalloidin stock solution in PBS with 1% BSA. A typical final concentration is 1:40 to 1:1000 from a stock solution.
  - Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
- · Washing and Mounting:
  - Wash the cells three times with PBS.
  - Mount the coverslips with an appropriate mounting medium.

### Oligonucleotide Labeling via Click Chemistry

This protocol describes the labeling of an alkyne-modified oligonucleotide with **ATTO 594** azide using a copper-catalyzed click reaction.

#### Materials:

- ATTO 594 Azide
- Alkyne-modified oligonucleotide
- Copper(II) sulfate (CuSO<sub>4</sub>)
- A reducing agent (e.g., Sodium Ascorbate)



- A copper ligand (e.g., THPTA or TBTA)
- DMSO/t-BuOH or other suitable solvent

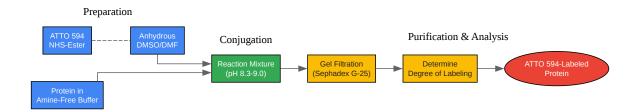
#### Procedure:

- Prepare Stock Solutions:
  - o Dissolve the ATTO 594 azide in DMSO/t-BuOH to a concentration of 10 mM.
  - Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
  - Prepare fresh stock solutions of CuSO<sub>4</sub> and sodium ascorbate.
- Click Reaction:
  - In a microcentrifuge tube, combine the alkyne-oligonucleotide, ATTO 594 azide, and the copper ligand.
  - Initiate the reaction by adding the CuSO<sub>4</sub> followed by the sodium ascorbate.
  - Incubate the reaction at room temperature for 30 minutes to 2 hours, or until the reaction is complete. The reaction can be accelerated by gentle heating.
- Purification:
  - Purify the labeled oligonucleotide from the reaction mixture using ethanol precipitation,
    HPLC, or other suitable chromatographic methods.

## Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate logical relationships in experimental workflows and signaling pathways where **ATTO 594** is utilized.

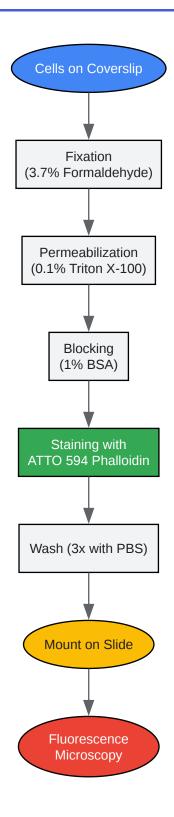




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Figure 1. Experimental workflow for labeling a protein with ATTO 594 NHS-ester.

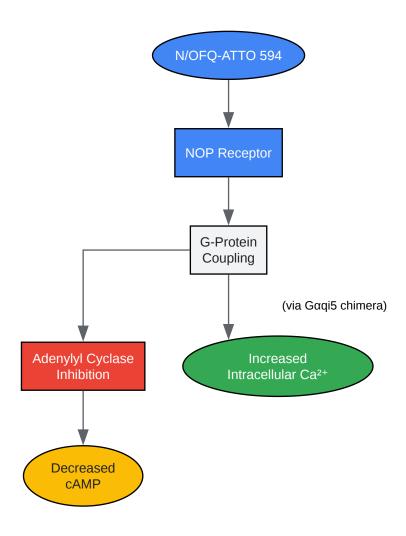




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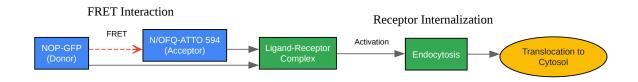
Figure 2. Workflow for staining F-actin in fixed cells using ATTO 594 Phalloidin.





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Figure 3. Signaling pathway of the NOP receptor activated by ATTO 594-labeled N/OFQ.[2]



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Figure 4. Experimental logic for visualizing NOP receptor internalization using FRET.[2]



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